molecular formula C43H52N6O7 B13848277 Di Boc Velpatasvir

Di Boc Velpatasvir

Cat. No.: B13848277
M. Wt: 764.9 g/mol
InChI Key: ZOTSCPHMAPKCRS-WFJFNWOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di Boc Velpatasvir is a derivative of Velpatasvir, a potent pan-genotypic nonstructural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus (HCV) infection. Velpatasvir is known for its high efficacy across all major HCV genotypes and is often used in combination with sofosbuvir .

Preparation Methods

Chemical Reactions Analysis

Di Boc Velpatasvir undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts, benzylic chloride, and methanolic hydrochloric acid. .

Scientific Research Applications

Di Boc Velpatasvir has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of antiviral compounds.

    Biology: Studied for its role in inhibiting the replication of HCV.

    Medicine: Used in combination therapies for the treatment of HCV infection.

    Industry: Employed in the production of antiviral medications

Mechanism of Action

Di Boc Velpatasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A), a protein necessary for the replication and assembly of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a reduction in viral load .

Comparison with Similar Compounds

Di Boc Velpatasvir is unique due to its high efficacy and broad-spectrum activity against multiple HCV genotypes. Similar compounds include:

This compound stands out due to its high resistance barrier and effectiveness in treating HCV infections across all major genotypes.

Properties

Molecular Formula

C43H52N6O7

Molecular Weight

764.9 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1

InChI Key

ZOTSCPHMAPKCRS-WFJFNWOVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC

Origin of Product

United States

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